![molecular formula C10H11N3S B1347465 N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine CAS No. 91265-79-1](/img/structure/B1347465.png)
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
“N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H, 13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole compounds involve the formation of charge transfer complexes with other compounds . Also, the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid has been discovered .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have a melting point of 188-191 °C (dec.) (lit.) and are soluble in water .
Scientific Research Applications
Synthesis of Hetarylazoindole Dyes
This compound is used in the synthesis of hetarylazoindole dyes, which are important in the field of organic dyes due to their complex structures and potential applications in dye-sensitized solar cells .
Ligand for Coordination Chemistry
It serves as a ligand in coordination chemistry to form complexes with various metals, which can be used for catalysis or material science applications .
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have shown potential for anti-inflammatory and analgesic activities, which could be beneficial in the development of new pharmaceuticals .
Synthesis of Thiadiazole Derivatives
The compound is involved in the synthesis of new 1,3,4-thiadiazole derivatives, which are characterized for their potential use in various chemical reactions and material science .
Anticonvulsant Agents
Modifications of the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents, which could lead to the development of new treatments for epilepsy with less toxicity .
Anti-Microbial Agents
It has been used to synthesize derivatives that exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting its use in developing new antimicrobial agents .
Mechanism of Action
Target of Action
N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family of heterocyclic compounds 1,3,4-thiadiazole derivatives have been reported to possess a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to influence a variety of biochemical pathways
Result of Action
1,3,4-thiadiazole derivatives have been reported to possess a wide spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Safety and Hazards
The safety and hazards of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Future Directions
The future directions of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, 1,3,4-thiadiazole compounds have been found to have a broad range of biological activities, making them promising candidates for drug development . Further research could also focus on optimizing the synthesis process and investigating the properties of these compounds in more detail.
properties
IUPAC Name |
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFLEWVKLVYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355471 | |
Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
91265-79-1 | |
Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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